Lysergic acid pyrrolidate is synthesized from lysergic acid, which can be derived from the ergot alkaloids produced by the fungus Claviceps purpurea. This compound falls under the classification of psychoactive substances and is part of a broader class known as indole alkaloids, which are characterized by their complex structures and diverse biological activities.
The synthesis of lysergic acid pyrrolidate can be approached through various methods, primarily involving chemical synthesis and biotechnological processes.
One notable method involves a concise six-step synthesis starting from simple aromatic precursors. The process typically includes:
Recent advancements have introduced biotechnological methods using engineered yeast strains, such as Saccharomyces cerevisiae, to produce lysergic acid more efficiently. This method enhances production yield significantly by optimizing metabolic pathways and enzyme activities involved in the biosynthesis process .
Lysergic acid pyrrolidate has a complex molecular structure characterized by its indole core and various functional groups.
The three-dimensional conformation plays a crucial role in its biological activity and interaction with receptors in the brain.
Lysergic acid pyrrolidate participates in various chemical reactions that can modify its structure or enhance its pharmacological properties:
These reactions are essential for modifying the compound for specific applications or enhancing its therapeutic effects .
The mechanism of action for lysergic acid pyrrolidate primarily involves interaction with serotonin receptors, particularly the 5-HT2A receptor.
Research indicates that the structural features of lysergic acid pyrrolidate contribute significantly to its binding efficacy and subsequent pharmacological effects .
Lysergic acid pyrrolidate exhibits several notable physical and chemical properties:
Lysergic acid pyrrolidate has several scientific applications:
The history of ergot alkaloids spans millennia, with early documentation of ergotism ("St. Anthony's Fire") epidemics caused by contaminated rye noted in European records as early as 857 AD [1]. Historical texts from Assyria (600 BC), Rome, and medieval Europe describe ergot's toxic effects (gangrene, convulsions) and its paradoxical medicinal use in obstetrics to control postpartum bleeding [1]. The isolation of ergot alkaloids began in earnest in the 20th century, culminating in the identification of lysergic acid as the core structural scaffold shared by all ergot alkaloids. Over 80 individual ergot alkaloids are known, classified into clavines, simple lysergic acid amides (e.g., ergometrine), and complex ergopeptines (e.g., ergotamine) based on their C8 substituents [1].
Albert Hofmann's seminal work at Sandoz Laboratories in the 1930s-1940s revolutionized the field. His systematic modification of lysergic acid's amide group generated numerous synthetic analogs, including lysergic acid pyrrolidate (LPD) and its congener pyrrolinide [2] [7]. This era established the critical role of the amide moiety in determining receptor affinity and functional activity. Hofmann's synthetic efforts provided the foundational chemical library for modern SAR studies of lysergamides.
Table 1: Key Ergot Alkaloids and Derivatives Relevant to Lysergic Acid Pyrrolidate Research
Compound Name | Core Structure | R Group at C8 | Discovery/First Synthesis Context |
---|---|---|---|
Lysergic Acid | Ergoline | -COOH | Hydrolysis product of ergot alkaloids (core scaffold) [4] |
Lysergic Acid Diethylamide (LSD) | Ergoline | -N(CH₂CH₃)₂ | Synthesized by A. Hofmann, Sandoz (1938) [7] [9] |
Lysergic Acid Pyrrolidate (LPD) | Ergoline | -N( ) (5-membered pyrrolidine ring) | Synthesized by Hofmann/colleagues (~1958) [2] |
Lysergic Acid Pyrrolinide | Ergoline | -N( ) (2,5-dihydro-1H-pyrrole) | Synthesized alongside LPD [2] |
Ergotamine | Ergopeptine | Cyclol-linked tripeptide | Early isolated therapeutic alkaloid [1] |
Lysergic acid pyrrolidate functions primarily as a pharmacological probe rather than a therapeutic agent. Its synthesis involves the condensation of lysergic acid—obtained via hydrolysis of natural ergot alkaloids (e.g., ergotamine) or increasingly through engineered biosynthesis in yeast [6]—with pyrrolidine. This modification creates a cyclic amide structure distinct from the diethylamide group of LSD or the complex peptide chains of ergopeptines.
Receptor profiling reveals that LPD exhibits significantly reduced affinity and efficacy at key serotonin receptors compared to LSD:
Lysergic acid pyrrolidate belongs unequivocally to the simple lysergic acid amide derivatives subclass of lysergamides. Its classification hinges on two key characteristics:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7